N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOBUTANECARBOXAMIDE
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Overview
Description
N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOBUTANECARBOXAMIDE is a compound that features a thiazole ring, a piperidine ring, and a cyclobutanecarboxamide group. The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, which is known for its aromatic properties and biological activity . The piperidine ring is a six-membered ring containing nitrogen, commonly found in many pharmaceuticals. The cyclobutanecarboxamide group adds a unique structural element to the compound, potentially influencing its reactivity and biological properties.
Preparation Methods
One common synthetic route involves the reaction of a thiazole derivative with a piperidine derivative under specific conditions, such as the presence of a base and a solvent like dichloromethane . Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and high-throughput techniques.
Chemical Reactions Analysis
N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOBUTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, which may affect the carbonyl group in the cyclobutanecarboxamide.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the thiazole and piperidine rings.
Scientific Research Applications
N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOBUTANECARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with potential pharmaceutical activity.
Biology: The compound’s ability to interact with biological systems makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It may be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOBUTANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which may influence its binding affinity and specificity. The piperidine ring can enhance the compound’s solubility and bioavailability, while the cyclobutanecarboxamide group may modulate its overall stability and reactivity .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives, such as:
Dabrafenib: An anticancer drug containing a thiazole ring.
Dasatinib: Another anticancer agent with a thiazole moiety.
Patellamide A: A natural product with a thiazole ring.
N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOBUTANECARBOXAMIDE is unique due to the combination of the thiazole, piperidine, and cyclobutanecarboxamide groups, which may confer distinct biological and chemical properties compared to other thiazole-containing compounds.
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c17-12(10-2-1-3-10)15-11-4-7-16(8-5-11)13-14-6-9-18-13/h6,9-11H,1-5,7-8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMSQMLVJHDJSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CCN(CC2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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